3-(4-ETHYLPHENOXY)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
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Description
3-(4-ETHYLPHENOXY)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a useful research compound. Its molecular formula is C15H13NO3S and its molecular weight is 287.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide is 287.06161445 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Ilyasov et al. (2020) discuss the antioxidant capacity of compounds related to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide, focusing on the ABTS•+ radical cation-based assays. These assays are pivotal for understanding the antioxidant capabilities of various compounds, including those related to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide, highlighting the importance of elucidating reaction pathways to better understand their antioxidant potential (Ilyasov et al., 2020).
Role in Organic Pollutant Treatment
The treatment of organic pollutants is a significant application area for compounds like 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide. Husain and Husain (2007) review the use of redox mediators in enhancing the degradation of recalcitrant compounds by oxidoreductive enzymes. This research underscores the potential of using compounds related to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide as redox mediators to improve the efficiency of bioremediation processes (Husain & Husain, 2007).
Synthesis and Application in Material Science
Özil and Menteşe (2020) explore the microwave-assisted synthesis of benzoxazoles derivatives, highlighting the importance of such techniques in enhancing research productivity and diversification in chemistry. This synthesis method can be applied to the production of compounds related to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide, facilitating their application in material science and other fields (Özil & Menteşe, 2020).
Environmental Impact and Ecological Risks
Understanding the environmental impact and ecological risks of chemicals is crucial. Kim and Choi (2014) review the occurrences, toxicities, and ecological risks of benzophenone-3, a compound with similarities to 3-(4-ethylphenoxy)-1,2-benzisothiazole 1,1-dioxide. This research emphasizes the need for comprehensive environmental monitoring and risk assessment for such compounds, contributing to safer environmental practices and policies (Kim & Choi, 2014).
Properties
IUPAC Name |
3-(4-ethylphenoxy)-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-2-11-7-9-12(10-8-11)19-15-13-5-3-4-6-14(13)20(17,18)16-15/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZYXAUEVAJZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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